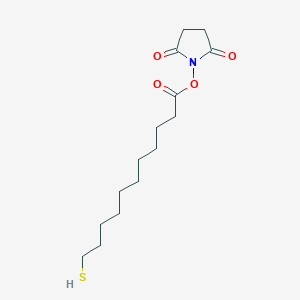

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate

Description

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a heterobifunctional compound featuring a reactive succinimidyl ester group and a terminal thiol (-SH) moiety. The succinimidyl ester enables efficient amine coupling in aqueous or organic media, while the 11-mercaptoundecanoate chain provides a hydrophobic spacer and thiol reactivity for conjugation with gold surfaces, nanoparticles (NPs), or other thiol-reactive substrates . This compound is critical in bioconjugation, particularly for stabilizing NPs and minimizing nonspecific protein adsorption, as demonstrated in PEG-coated gold nanoparticles (AuNPs) . Its long aliphatic chain (C11) enhances colloidal stability and grafting density compared to shorter analogs .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-sulfanylundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4S/c17-13-10-11-14(18)16(13)20-15(19)9-7-5-3-1-2-4-6-8-12-21/h21H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXQEYQKZFROQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate typically involves the reaction of 11-mercaptoundecanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the mercapto group and the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto group to a sulfonic acid group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the pyrrolidinone ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of sulfonic acid derivatives, while reduction of the carbonyl groups leads to the formation of alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyrrolidinone ring can interact with various biological molecules, affecting their function and activity. These interactions are mediated through the formation of covalent and non-covalent bonds, leading to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Mercapto-Terminated Derivatives

- 6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives (e.g., ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate): Chain Length: Shorter (C6 vs. C11), reducing hydrophobic interactions and grafting efficiency on surfaces . Synthesis: Prepared via coupling 6-aminohexanoic acid with succinimidyl esters; requires copper catalysts for heterocyclic substitutions, unlike the thiol-terminated analog . Applications: Primarily intermediates for drug conjugates rather than surface stabilization .

- 11-Mercaptoundecanoic Acid (MUA): Functionality: Lacks the succinimidyl ester but shares the thiol-terminated C11 chain. Used directly for AuNP functionalization . Performance: Requires additional steps for bioconjugation, whereas 2,5-dioxopyrrolidin-1-yl 11-mercaptoundecanoate enables one-step amine-thiol coupling .

Azide-Functionalized Derivatives

- (2,5-Dioxopyrrolidin-1-yl) 11-Azidoundecanoate (CAS: 850080-13-6): Reactivity: Replaces -SH with -N₃, enabling click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) instead of thiol-gold interactions . Solubility: Lower aqueous solubility (10 mM in DMSO) compared to thiol analogs due to the hydrophobic azide group . Molecular Weight: 324.38 g/mol vs. ~335 g/mol (estimated for 11-mercaptoundecanoate analog) .

Aromatic and Aliphatic Ester Derivatives

2,5-Dioxopyrrolidin-1-yl 4-Benzoylbenzoate (CAS: 91990-88-4):

- 2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate (CAS: 97427-71-9): Functionality: Pyrene moiety enables fluorescence labeling but introduces steric hindrance, reducing coupling efficiency .

Comparative Data Table

Biological Activity

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a synthetic compound notable for its unique structural features, including a mercapto group and a pyrrolidinone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is C15H25NO4S, with a molecular weight of 315.43 g/mol. The compound's structure allows it to undergo various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is primarily mediated through its interaction with biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the pyrrolidinone ring may interact with various biological targets, affecting their function through both covalent and non-covalent interactions .

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anticonvulsant Activity : A study developed hybrid derivatives of pyrrolidine-2,5-dione that exhibited potent anticonvulsant effects in mouse models. The lead compound demonstrated significant efficacy in various seizure models (ED50 values ranging from 22.4 to 59.4 mg/kg) and showed promise for further development in treating epilepsy .

- Antinociceptive Effects : The same research indicated that the lead compound also displayed strong antinociceptive properties in formalin-induced pain models, suggesting potential applications in pain management .

Case Studies

Several case studies have explored the biological effects of compounds related to 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate:

Comparison with Similar Compounds

When compared to similar compounds such as 2,5-Dioxopyrrolidin-1-yl acrylate and other pyrrolidine derivatives, 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate stands out due to its dual functional groups which enhance its reactivity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.